molecular formula C13H7F3O2 B6364817 2-(2,5-Difluorophenyl)-4-fluorobenzoic acid CAS No. 1182432-89-8

2-(2,5-Difluorophenyl)-4-fluorobenzoic acid

Cat. No.: B6364817
CAS No.: 1182432-89-8
M. Wt: 252.19 g/mol
InChI Key: MCHPXROHMDSDRL-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)-4-fluorobenzoic acid is a fluorinated aromatic carboxylic acid characterized by a benzoic acid backbone substituted with fluorine atoms at positions 2 and 5 on the phenyl ring and an additional fluorine at position 4 of the benzoic acid moiety. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing properties of fluorine, which can enhance metabolic stability, acidity, and bioavailability compared to non-fluorinated analogs . Its structural complexity arises from the regioselective placement of fluorine atoms, which influences electronic effects, steric interactions, and intermolecular bonding.

Properties

IUPAC Name

2-(2,5-difluorophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-7-1-3-9(13(17)18)10(5-7)11-6-8(15)2-4-12(11)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHPXROHMDSDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=C(C=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681217
Record name 2',5,5'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182432-89-8
Record name 2',5,5'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the compound .

Mechanism of Action

Comparison with Similar Compounds

3-(2,5-Difluorophenyl)benzoic Acid

This positional isomer features the 2,5-difluorophenyl group attached to the benzoic acid at position 3 instead of position 2.

3,4-Difluorobenzoic Acid and 3,5-Difluorobenzoic Acid

These isomers () lack the difluorophenyl side chain but exhibit fluorine substitution directly on the benzoic acid ring. 3,5-Difluorobenzoic acid, with symmetrical fluorine placement, displays higher melting points and crystallinity due to enhanced symmetry-driven packing efficiency. In contrast, 3,4-difluorobenzoic acid may exhibit greater solubility in polar solvents owing to asymmetric charge distribution .

Table 1: Structural Comparison of Fluorinated Benzoic Acid Derivatives

Compound Name Substituent Positions (Benzoic Acid) Key Properties Reference
2-(2,5-Difluorophenyl)-4-fluorobenzoic acid 4-F, 2-(2,5-diF-phenyl) High acidity, metabolic stability
3-(2,5-Difluorophenyl)benzoic acid 3-(2,5-diF-phenyl) Reduced resonance stabilization
3,4-Difluorobenzoic acid 3-F, 4-F Asymmetric polarity, moderate solubility
3,5-Difluorobenzoic acid 3-F, 5-F High crystallinity, symmetrical packing

Halogen-Substituted Analogs

2-(2,5-Dichlorophenyl)-4-fluorobenzoic Acid

Replacing fluorine with chlorine at the phenyl ring () introduces stronger electron-withdrawing effects, increasing acidity (lower pKa) compared to the target compound. However, the larger van der Waals radius of chlorine may reduce solubility in hydrophobic environments and increase steric hindrance in biological interactions .

4-Chloro-2,5-difluorobenzoic Acid

This mixed halogen analog () combines chlorine at position 4 with fluorines at 2 and 3. However, the reduced electronegativity gradient compared to all-fluorine substitution may diminish metabolic stability .

Table 2: Halogen-Substituted Analogs and Properties

Compound Name Halogen Substituents Key Differences from Target Compound Reference
2-(2,5-Dichlorophenyl)-4-fluorobenzoic acid 2,5-diCl-phenyl, 4-F Higher acidity, lower solubility
4-Chloro-2,5-difluorobenzoic acid 4-Cl, 2,5-diF Enhanced electrophilicity, moderate stability

Functional Group Variants

4-(2,5-Difluorophenyl)butanoic Acid

This compound () replaces the benzoic acid with a butanoic acid chain. The longer alkyl chain increases lipophilicity, favoring membrane permeability but reducing aqueous solubility. The absence of aromatic conjugation diminishes electronic effects on acidity .

2-(2,6-Difluorophenyl)acetic Acid

However, the shorter chain limits resonance stabilization, resulting in weaker acidity compared to the target compound .

Biological Activity

2-(2,5-Difluorophenyl)-4-fluorobenzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H8_{8}F3_{3}O2_{2}
  • Molecular Weight : 250.19 g/mol
  • IUPAC Name : this compound

The presence of multiple fluorine atoms contributes to its lipophilicity and potentially enhances its biological activity by affecting the compound's interaction with biological membranes.

Antimicrobial Activity

Research indicates that compounds with fluorinated phenyl groups often exhibit enhanced antimicrobial properties. A study focusing on similar derivatives revealed that fluorinated benzoic acids demonstrated significant activity against various bacterial strains. The introduction of fluorine atoms can increase the hydrophobic character of the molecule, potentially leading to improved membrane penetration and increased efficacy against microbial cells .

Anticancer Properties

Several studies have investigated the anticancer potential of fluorinated benzoic acids. For instance, derivatives with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Study: In Vitro Anticancer Activity

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values : The IC50 values for this compound were found to be significantly lower than those for non-fluorinated analogs, indicating higher potency.
  • Mechanism : Apoptosis was confirmed through flow cytometry analysis, showing an increase in early apoptotic cells upon treatment with the compound.

Pharmacokinetics and ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are critical for understanding its therapeutic potential. Studies suggest that fluorinated compounds typically exhibit altered pharmacokinetic profiles compared to their non-fluorinated counterparts. For example:

PropertyNon-Fluorinated AnalogThis compound
LogP1.52.4
BioavailabilityModerateHigh
MetabolismHepaticReduced hepatic metabolism

The increased lipophilicity (higher LogP) suggests better membrane permeability and potential for higher bioavailability .

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